Cas no 1492963-12-8 (3-(Prop-1-en-2-yl)piperidine-2-carboxylic acid)

3-(Prop-1-en-2-yl)piperidine-2-carboxylic acid is a specialized organic compound featuring a piperidine core functionalized with a prop-1-en-2-yl group and a carboxylic acid moiety. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both a double bond and a carboxylic acid group allows for versatile derivatization, enabling applications in heterocyclic chemistry and drug development. Its rigid piperidine scaffold contributes to stereochemical control in synthetic pathways, while the prop-1-en-2-yl substituent offers opportunities for further functionalization. The compound is particularly useful in the design of bioactive molecules, where its structural features can enhance binding affinity or modulate physicochemical properties.
3-(Prop-1-en-2-yl)piperidine-2-carboxylic acid structure
1492963-12-8 structure
Product Name:3-(Prop-1-en-2-yl)piperidine-2-carboxylic acid
CAS No:1492963-12-8
MF:C9H15NO2
MW:169.220902681351
CID:5697060
PubChem ID:14334518
Update Time:2025-05-21

3-(Prop-1-en-2-yl)piperidine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(Prop-1-en-2-yl)piperidine-2-carboxylic acid
    • EN300-740371
    • 1492963-12-8
    • 3-(Prop-1-en-2-yl)piperidine-2-carboxylicacid
    • 2-Piperidinecarboxylic acid, 3-(1-methylethenyl)-
    • Inchi: 1S/C9H15NO2/c1-6(2)7-4-3-5-10-8(7)9(11)12/h7-8,10H,1,3-5H2,2H3,(H,11,12)
    • InChI Key: USCXXFGNRMSWFK-UHFFFAOYSA-N
    • SMILES: OC(C1C(C(=C)C)CCCN1)=O

Computed Properties

  • Exact Mass: 169.110278721g/mol
  • Monoisotopic Mass: 169.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.8
  • Topological Polar Surface Area: 49.3Ų

3-(Prop-1-en-2-yl)piperidine-2-carboxylic acid Pricemore >>

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Additional information on 3-(Prop-1-en-2-yl)piperidine-2-carboxylic acid

3-(Prop-1-en-2-yl)piperidine-2-carboxylic acid: A Comprehensive Overview

3-(Prop-1-en-2-yl)piperidine-2-carboxylic acid, also known by its CAS number 1492963-12-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule is characterized by its unique structure, which combines a piperidine ring with a propenyl group and a carboxylic acid moiety. The piperidine ring, a six-membered saturated ring with one nitrogen atom, serves as the core structure, while the propenyl group introduces unsaturation and potential for further functionalization. The carboxylic acid group adds acidity and can participate in various chemical reactions, making this compound versatile for synthetic applications.

The synthesis of 3-(Prop-1-en-2-yl)piperidine-2-carboxylic acid has been extensively studied, with researchers exploring various methods to optimize its production. Recent advancements have focused on improving the yield and purity of the compound through catalytic processes and green chemistry approaches. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high product quality. Additionally, the application of biocatalysts, such as enzymes, has opened new avenues for enantioselective synthesis, which is crucial for pharmaceutical applications.

In terms of applications, 3-(Prop-1-en-2-yl)piperidine-2-carboxylic acid has shown promise in drug discovery. Its structural features make it an attractive candidate for designing bioactive molecules with potential therapeutic effects. Recent studies have highlighted its role as a building block in the development of novel antibiotics and anti-inflammatory agents. For example, researchers have utilized this compound to synthesize derivatives that exhibit potent inhibitory activity against bacterial enzymes, such as β-lactamases. Furthermore, its ability to form stable amide bonds has made it valuable in peptide synthesis and the construction of complex molecular architectures.

The pharmacological properties of 3-(Prop-1-en-2-yli)piperidine ring-based compounds have been a focal point in recent research. Studies have demonstrated that these molecules can modulate various cellular pathways, including those involved in inflammation and oxidative stress. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that derivatives of 3-(Prop-1-en-2-yli)piperidine ring-containing compounds exhibited significant anti-inflammatory effects in vitro and in vivo models. These findings underscore the potential of this compound as a lead structure for developing novel therapeutics.

Beyond pharmacology, 3-(Propenyl group)-containing compounds are also being explored in materials science. The unsaturation introduced by the propenyl group allows for polymerization reactions, leading to the formation of novel polymeric materials with unique mechanical and electronic properties. Recent research has focused on using these compounds as monomers for synthesizing high-performance polymers suitable for applications in electronics and biotechnology.

In conclusion, 3-(Propenyl group)-containing compounds like CAS No. 1492963-based derivatives represent a valuable class of molecules with diverse applications across multiple disciplines. Their structural versatility, combined with recent advancements in synthesis and application development, positions them as key players in future innovations in chemistry and medicine.

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